2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1073353-89-5
VCID: VC2999071
InChI: InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])F
Molecular Formula: C12H15BFNO4
Molecular Weight: 267.06 g/mol

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1073353-89-5

Cat. No.: VC2999071

Molecular Formula: C12H15BFNO4

Molecular Weight: 267.06 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1073353-89-5

Specification

CAS No. 1073353-89-5
Molecular Formula C12H15BFNO4
Molecular Weight 267.06 g/mol
IUPAC Name 2-(2-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,1-4H3
Standard InChI Key QYXHQOSFZITWSU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])F

Introduction

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is a boronic ester derivative that facilitates the construction of complex organic molecules by forming carbon-carbon bonds. Its molecular structure and properties make it an essential reagent in medicinal chemistry and materials science.

Synthesis

The synthesis of 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a fluorinated nitrobenzene derivative with pinacol boronic ester under mild conditions. The process can be summarized as follows:

  • Starting Materials:

    • 2-Fluoro-4-nitrobenzene

    • Pinacol (tetramethylbutane-2,3-diol)

    • Boron reagents (e.g., BBr3_3 or BCl3_3)

  • Reaction Conditions:

    • Catalytic amounts of base (e.g., potassium carbonate)

    • Solvent such as tetrahydrofuran (THF)

    • Ambient or slightly elevated temperatures

The reaction proceeds via the formation of a boronate intermediate, which is stabilized by the electron-withdrawing nitro and fluorine groups on the aromatic ring.

Suzuki-Miyaura Coupling

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Pharmaceutical Applications

The fluorinated nitrophenyl moiety is a key structural feature in many bioactive molecules. This compound serves as an intermediate in the synthesis of pharmaceuticals targeting various biological pathways.

Material Science

The compound's stability and reactivity make it suitable for creating advanced materials such as organic semiconductors and polymers.

Safety and Handling

Hazard IdentificationDetails
InhalationHarmful if inhaled; may cause respiratory irritation .
Skin ContactMay cause irritation; wash thoroughly with water if exposed .
Eye ContactRisk of serious irritation; flush with water for at least 15 minutes .
IngestionHarmful if swallowed; seek medical attention immediately .

Proper laboratory safety protocols should be followed when handling this compound.

Research Findings

Recent studies have highlighted the significance of this compound in synthetic chemistry:

  • Structural Analysis:

    • The molecular structure features a rigid dioxaborolane ring that enhances stability during reactions.

    • The electron-withdrawing nitro and fluoro groups increase its reactivity in coupling reactions .

  • Biological Relevance:

    • While primarily used as a synthetic intermediate, derivatives of this compound have been explored for antimicrobial and anticancer properties due to their structural similarity to bioactive molecules .

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